Home > Products > Screening Compounds P19885 > Mycophenolate sodium
Mycophenolate sodium - 37415-62-6

Mycophenolate sodium

Catalog Number: EVT-360037
CAS Number: 37415-62-6
Molecular Formula: C17H20NaO6
Molecular Weight: 343.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mycophenolate sodium (Myfortic®) is an immunosuppressive agent that delivers mycophenolic acid (MPA), the active metabolite of mycophenolate mofetil (Cellcept®). [] It is an enteric-coated prodrug of MPA, designed to release the active agent in the small intestine. [] This formulation aims to reduce upper gastrointestinal adverse events associated with MPA by delaying its release until it reaches the small intestine. [] Both Mycophenolate mofetil and mycophenolate sodium are approved for the prevention of organ rejection in adult renal transplant patients. [] Mycophenolate sodium has also been explored for potential use in other solid organ transplantations, such as heart transplants, [] and in the treatment of autoimmune diseases, [] particularly those with extra-renal manifestations. []

Future Directions
  • Optimizing Dosing Regimens: Future research should focus on developing optimized dosing regimens for mycophenolate sodium based on individual patient characteristics, such as age, body weight, and concomitant medications, to maximize efficacy and minimize adverse events. []
  • Therapeutic Drug Monitoring: Further studies are needed to refine therapeutic drug monitoring strategies for mycophenolate sodium, considering the variability in MPA pharmacokinetics associated with this formulation. [, , , , ]
Source and Classification

Mycophenolate sodium is derived from mycophenolic acid, which is obtained from the fermentation of various species of Penicillium fungi. The chemical structure is characterized by the presence of a hexenoic acid moiety attached to a bicyclic structure, which contributes to its pharmacological activity. The compound is classified under immunosuppressive agents and is specifically categorized as an antimetabolite due to its mechanism of action involving nucleotide synthesis inhibition.

Synthesis Analysis

The synthesis of mycophenolate sodium typically involves the following steps:

  1. Starting Material: Mycophenolic acid serves as the primary starting material.
  2. Reaction with Sodium: One common method involves reacting mycophenolic acid with sodium methoxide in a solvent such as methanol. This reaction results in the formation of monosodium mycophenolate.
  3. Crystallization: The product is then crystallized from the reaction mixture, often utilizing cooling techniques to promote crystal formation.
  4. Purification: Various forms of crystalline mycophenolate sodium can be obtained (e.g., Form M2, M3, etc.) through controlled crystallization processes, which may involve different solvents or antisolvents like ethyl acetate or acetone .

The processes are designed to yield high-purity products suitable for pharmaceutical applications.

Molecular Structure Analysis

The molecular formula for mycophenolate sodium is C17H19O6NaC_{17}H_{19}O_{6}Na, with a molecular weight of approximately 342.32 g/mol. The structural representation includes:

  • A bicyclic structure that contributes to its biological activity.
  • A hexenoic acid side chain that facilitates its solubility and absorption characteristics.

The compound exhibits various crystalline forms, each characterized by distinct X-ray powder diffraction patterns and thermal properties . For instance, Form M2 shows specific peaks at 5.3, 8.0, 9.8, 10.7, and 21.9 degrees 2-theta.

Chemical Reactions Analysis

Mycophenolate sodium participates in several chemical reactions relevant to its pharmacological activity:

  1. Hydrolysis: It can undergo hydrolysis to yield mycophenolic acid and sodium ions in physiological conditions.
  2. Conjugation: In vivo, it is metabolized primarily through glucuronidation to form mycophenolic acid glucuronide (MPAG), which is pharmacologically inactive but plays a role in elimination .
  3. Interactions with Biological Molecules: Mycophenolate sodium inhibits the enzyme inosine monophosphate dehydrogenase (IMPDH), crucial for de novo purine synthesis in lymphocytes, thereby affecting their proliferation.
Mechanism of Action

The mechanism of action of mycophenolate sodium centers on its ability to inhibit IMPDH, leading to reduced synthesis of purine nucleotides necessary for DNA replication in lymphocytes:

  • Inhibition of Lymphocyte Proliferation: By inhibiting IMPDH, mycophenolate sodium effectively reduces the proliferation of T and B lymphocytes, which are critical in mediating immune responses.
  • Reduction of Inflammatory Response: The compound also decreases the production of adhesion molecules on lymphocyte surfaces, thus limiting their recruitment to sites of inflammation and potential organ rejection .

This targeted action contributes significantly to its therapeutic efficacy in transplant settings.

Physical and Chemical Properties Analysis

Mycophenolate sodium exhibits several key physical and chemical properties:

  • Appearance: It appears as a white to off-white crystalline powder.
  • Solubility: It is freely soluble in aqueous media at physiological pH but practically insoluble in acidic conditions (e.g., 0.1 M hydrochloric acid) .
  • Stability: The compound is stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point varies depending on the crystalline form but generally falls within a specified range that indicates its stability.

These properties are crucial for formulation development and ensuring bioavailability upon administration.

Applications

Mycophenolate sodium has several significant applications:

  1. Organ Transplantation: It is primarily used as an immunosuppressant in kidney and heart transplant patients to prevent acute rejection episodes.
  2. Autoimmune Disorders: Emerging research suggests potential applications in treating autoimmune diseases due to its immunomodulatory effects.
  3. Combination Therapy: Often used in conjunction with other immunosuppressants like corticosteroids or calcineurin inhibitors for enhanced efficacy and reduced toxicity profiles .

The versatility and effectiveness of mycophenolate sodium make it a critical component in modern transplant medicine and potentially other therapeutic areas.

Pharmacological Mechanisms of Mycophenolate Sodium

Molecular Dynamics of Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition

Mycophenolate sodium delivers mycophenolic acid (Mycophenolic Acid), the active moiety that exerts immunosuppression through potent, reversible inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP)—the rate-limiting step in de novo guanosine nucleotide biosynthesis [1] [9]. Guanosine triphosphate (GTP) depletion preferentially impacts lymphocytes due to their reliance on the de novo pathway (unlike other cell types that utilize salvage pathways). This results in:

  • Arrest of B- and T-lymphocyte proliferation: GTP is essential for DNA/RNA synthesis and G-protein signaling in activated lymphocytes [1] [8].
  • Inhibition of antibody production and cytotoxic T-cell generation [1].
  • Modulation of adhesion molecule glycosylation, impairing leukocyte recruitment to sites of inflammation [1].

Recent research identifies Mycophenolic Acid as an uncompetitive inhibitor with respect to IMP and NAD⁺ at physiological concentrations, binding to the enzyme-NAD⁺ complex to stabilize a closed conformation that obstructs the catalytic site [1] [2]. Structural analyses confirm preferential inhibition of the IMPDH type II isoform, which is upregulated in activated lymphocytes [2] [9]. Additionally, Mycophenolic Acid promotes the induction of Foxp3⁺CD25⁺ regulatory T cells (Tregs), shifting the immune balance toward tolerance [8].

Table 1: Key Biochemical Properties of IMPDH Isoforms

PropertyIMPDH Type IIMPDH Type II
Chromosomal LocationChromosome 7Chromosome 3
Tissue ExpressionConstitutive, widespreadInduced in proliferating cells
Ki for Mycophenolic Acid15–35 nM10–25 nM
Role in LymphocytesBaseline purine synthesisDominant in activated lymphocytes

Bioavailability and Pharmacokinetic Profiling

Mycophenolate sodium exhibits complex pharmacokinetics characterized by significant inter- and intra-patient variability. Key parameters include:

  • Absorption: Peak plasma Mycophenolic Acid concentrations (Tₘₐₓ) occur 1.5–2.5 hours post-dose. The absolute bioavailability of Mycophenolic Acid from enteric-coated mycophenolate sodium is approximately 72%, comparable to mycophenolate mofetil [3] [6] [7].
  • Distribution: Mycophenolic Acid is highly protein-bound (97–99%), primarily to albumin. Volume of distribution ranges from 3.6–4.0 L/kg [1] [6].
  • Metabolism: Hepatic uridine diphosphate-glucuronosyltransferase (UGT) enzymes (primarily UGT1A9) convert Mycophenolic Acid to the inactive phenolic glucuronide (MPAG). Enterohepatic recirculation contributes 10–40% to total Mycophenolic Acid exposure, mediated by intestinal β-glucuronidase reactivation of MPAG [1] [6].
  • Elimination: Renal excretion accounts for >90% of the dose, predominantly as MPAG. The mean elimination half-life is 8–16 hours [6] [10].

Table 2: Mean Pharmacokinetic Parameters of Mycophenolic Acid After Mycophenolate Sodium Administration (720 mg Twice Daily)

ParameterValue (Mean ± SD)Clinical Significance
Cₘₐₓ (μg/mL)24.5 ± 9.5Predicts efficacy/side effect risk
Tₘₐₓ (h)2.0 ± 0.8Delayed vs. mycophenolate mofetil (0.8 h)
AUC₀₋₁₂ (μg·h/mL)63.9 ± 16.2Primary metric for therapeutic drug monitoring
Apparent t₁/₂ (h)17.9 ± 6.5Supports twice-daily dosing

Enteric-Coated Formulation Design and Drug Release Kinetics

The enteric-coated formulation of mycophenolate sodium (marketed as Myfortic®) utilizes a gastro-resistant coating to delay Mycophenolic Acid release until the small intestine. This design addresses two critical objectives:

  • Minimization of Upper Gastrointestinal Toxicity: By bypassing gastric dissolution, the formulation reduces direct mucosal irritation associated with uncoated mycophenolate mofetil [3] [7].
  • Optimization of Intestinal Absorption: The coating ensures drug release in the proximal small intestine (pH > 5.5), the primary site for Mycophenolic Acid absorption [6] [7].

Drug release kinetics follow a biphasic pattern:

  • Lag Phase (0–1 hour): Minimal release (<5%) in acidic gastric environments (pH 1.0–3.5).
  • Rapid Release Phase (1–4 hours): Complete dissolution occurs at duodenal pH (≥6.0), with >80% release within 30 minutes of intestinal entry [3] [7]. Food intake (especially high-fat meals) delays Tₘₐₓ but does not significantly alter overall Mycophenolic Acid exposure (AUC), supporting administration flexibility [6] [7].

Table 3: In Vitro Drug Release Profile of Enteric-Coated Mycophenolate Sodium

Time (h)Simulated Gastric pH (1.2)Simulated Intestinal pH (6.8)
0.5<5% releaseNot applicable
1.0<5% release>85% release
2.0<5% release>95% release

Comparative Pharmacology: Mycophenolate Sodium vs. Mycophenolate Mofetil

Both mycophenolate sodium and mycophenolate mofetil deliver Mycophenolic Acid as the active immunosuppressant, but critical pharmacological differences arise from their distinct chemical forms and formulations:

  • Chemical Structure: Mycophenolate mofetil is a semisynthetic morpholinoethyl ester prodrug requiring hydrolysis to Mycophenolic Acid. Mycophenolate sodium is the enteric-coated sodium salt of Mycophenolic Acid, requiring no enzymatic activation [1] [7].
  • Absorption Dynamics: Mycophenolate mofetil achieves faster peak concentrations (Tₘₐₓ = 0.8 ± 0.3 hours) due to gastric absorption, while mycophenolate sodium delays Tₘₐₓ to 2.0 ± 0.8 hours via enteric release [3] [6] [10].
  • Exposure Consistency: Mycophenolate sodium demonstrates less interpatient variability in Mycophenolic Acid trough concentrations (C₀) and area under the curve in stable transplant patients. This may reflect reduced impact of gastric pH fluctuations and more predictable intestinal release [3] [6].
  • Therapeutic Equivalence: Randomized trials confirm comparable efficacy in rejection prophylaxis. Mean Mycophenolic Acid area under the curve values for mycophenolate sodium 720 mg twice daily and mycophenolate mofetil 1000 mg twice daily are bioequivalent (90% CI: 93.3–124.7%) at steady state [7] [10].

Table 4: Pharmacological Comparison of Mycophenolate Formulations

ParameterMycophenolate SodiumMycophenolate Mofetil
Chemical FormMycophenolic Acid sodium saltMorpholinoethyl ester prodrug
FormulationEnteric-coated tabletImmediate-release tablet
Dose Equivalence720 mg1000 mg
Tₘₐₓ (hours)1.5–2.50.8–1.5
Mean Relative Bioavailability94%94%
Major Metabolic PathwayDirect glucuronidationEster hydrolysis → glucuronidation
Impact of Food on AUC↓ <10%↓ 33–40%

Properties

CAS Number

37415-62-6

Product Name

Mycophenolate sodium

IUPAC Name

sodium;(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

Molecular Formula

C17H20NaO6

Molecular Weight

343.3 g/mol

InChI

InChI=1S/C17H20O6.Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;/h4,20H,5-8H2,1-3H3,(H,18,19);/b9-4+;

InChI Key

XXFIICJIHVLJFB-JOKMOOFLSA-N

SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])O.[Na+]

Synonyms

Cellcept
Mofetil Hydrochloride, Mycophenolate
Mofetil, Mycophenolate
mycophenolate mofetil
mycophenolate mofetil hydrochloride
Mycophenolate Sodium
Mycophenolate, Sodium
Mycophenolic Acid
mycophenolic acid morpholinoethyl ester
myfortic
RS 61443
RS-61443
RS61443
Sodium Mycophenolate

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O.[Na]

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.